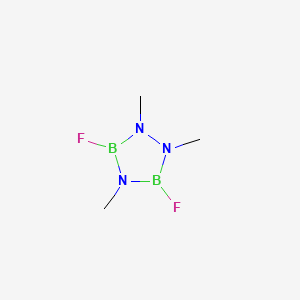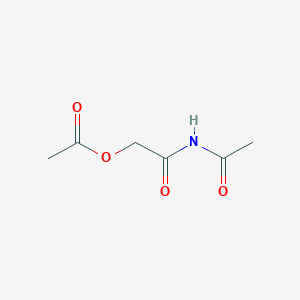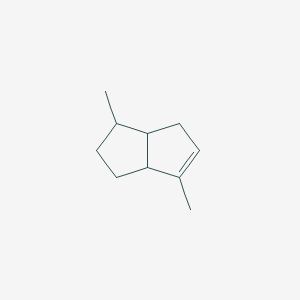![molecular formula C15H14N2O3 B14489974 2-[2-(2-Nitroanilino)ethyl]benzaldehyde CAS No. 65419-76-3](/img/structure/B14489974.png)
2-[2-(2-Nitroanilino)ethyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Nitroanilino)ethyl]benzaldehyde is an organic compound with a complex structure that includes both nitro and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitroanilino)ethyl]benzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of aniline to produce 2-nitroaniline. This is followed by a reaction with ethyl bromide to introduce the ethyl group. Finally, the aldehyde group is introduced through a formylation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Nitroanilino)ethyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Produces 2-[2-(2-Nitroanilino)ethyl]benzoic acid.
Reduction: Produces 2-[2-(2-Aminoanilino)ethyl]benzaldehyde.
Substitution: Produces various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[2-(2-Nitroanilino)ethyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Nitroanilino)ethyl]benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: Similar structure but lacks the ethyl and aldehyde groups.
Benzaldehyde: Contains the aldehyde group but lacks the nitro and ethyl groups.
2-Ethylbenzaldehyde: Contains the ethyl and aldehyde groups but lacks the nitro group.
Uniqueness
2-[2-(2-Nitroanilino)ethyl]benzaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
65419-76-3 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-[2-(2-nitroanilino)ethyl]benzaldehyde |
InChI |
InChI=1S/C15H14N2O3/c18-11-13-6-2-1-5-12(13)9-10-16-14-7-3-4-8-15(14)17(19)20/h1-8,11,16H,9-10H2 |
Clé InChI |
DKCBYOFGCTYCDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCNC2=CC=CC=C2[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


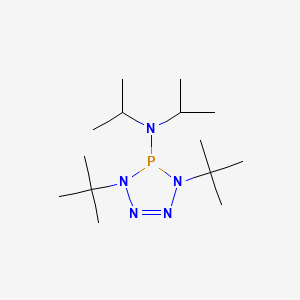
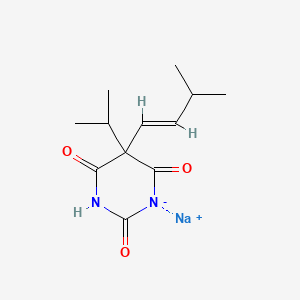





![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

